4-Propylmorpholine
Overview
Description
4-Propylmorpholine is an organic compound with the molecular formula C(7)H({15})NO. It belongs to the class of morpholine derivatives, which are characterized by a six-membered ring containing both nitrogen and oxygen atoms. This compound is known for its versatile applications in various fields, including organic synthesis, pharmaceuticals, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Propylmorpholine can be synthesized through several methods. One common approach involves the alkylation of morpholine with propyl halides. For instance, reacting morpholine with 1-bromopropane in the presence of a base such as potassium carbonate can yield this compound. The reaction typically occurs under reflux conditions in an organic solvent like acetonitrile.
Another method involves the reductive amination of 4-propylmorpholin-4-ol. This process includes the reduction of the corresponding ketone or aldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of morpholine.
Industrial Production Methods
In industrial settings, this compound is often produced via continuous flow processes to ensure high efficiency and yield. The use of automated reactors allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Propylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it into secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, aryl halides; reactions often require a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted morpholine derivatives depending on the substituent introduced.
Scientific Research Applications
4-Propylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex morpholine derivatives.
Biology: In biological studies, it serves as a ligand in the synthesis of bioactive molecules and enzyme inhibitors.
Medicine: It is investigated for its potential pharmacological properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals, surfactants, and corrosion inhibitors.
Mechanism of Action
The mechanism by which 4-Propylmorpholine exerts its effects depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the morpholine ring can enhance the compound’s ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
4-Propylmorpholine can be compared with other morpholine derivatives, such as:
4-Methylmorpholine: Similar structure but with a methyl group instead of a propyl group. It is commonly used as a solvent and catalyst in organic synthesis.
4-Ethylmorpholine: Contains an ethyl group. It is used in the production of pharmaceuticals and agrochemicals.
4-Butylmorpholine: Features a butyl group. It is employed in the synthesis of polymers and surfactants.
The uniqueness of this compound lies in its specific alkyl group, which can influence its reactivity and interaction with other molecules, making it suitable for particular applications where other morpholine derivatives may not be as effective.
Properties
IUPAC Name |
4-propylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-3-8-4-6-9-7-5-8/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMILGIZTAZXMTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329903 | |
Record name | 4-propylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80329903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23949-50-0 | |
Record name | 4-propylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80329903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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